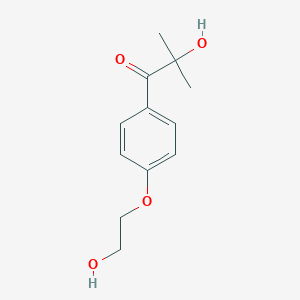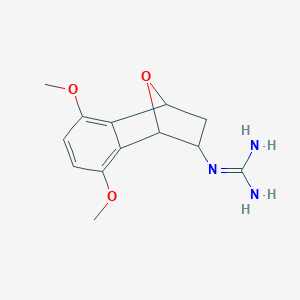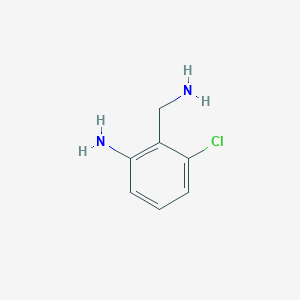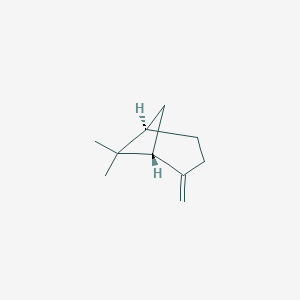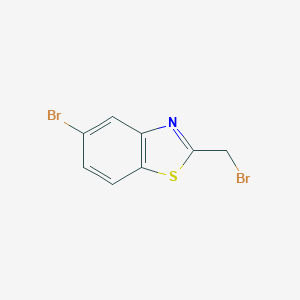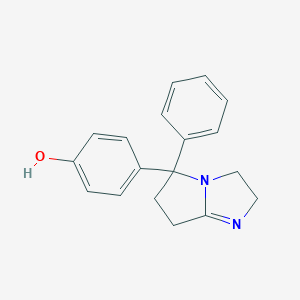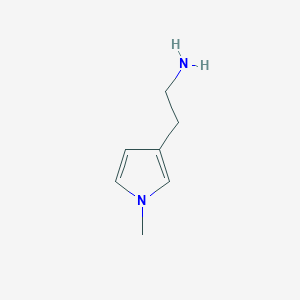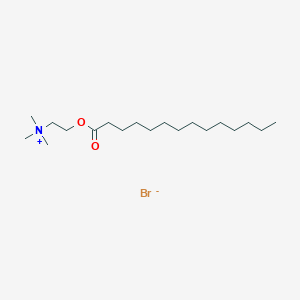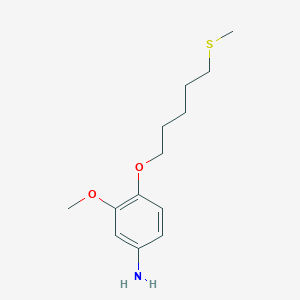
m-ANISIDINE, 4-((5-(METHYLTHIO)PENTYL)OXY)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-ANISIDINE, 4-((5-(METHYLTHIO)PENTYL)OXY)- is a chemical compound that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of m-ANISIDINE is not fully understood. However, it is believed to work by binding to specific sites on proteins and altering their function. This can lead to changes in biochemical and physiological processes, which can be studied to gain a better understanding of these processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of m-ANISIDINE are varied and depend on the specific biological process being studied. However, some of the effects that have been observed include changes in enzyme activity, alterations in protein-ligand interactions, and changes in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using m-ANISIDINE in lab experiments is its high specificity for certain proteins and biological processes. This allows researchers to study these processes in detail and gain a better understanding of their function. However, one limitation of using m-ANISIDINE is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving m-ANISIDINE. Some possible areas of study include the development of new drugs based on its structure, the use of m-ANISIDINE as a tool to study protein-protein interactions, and the development of new techniques for labeling and tracking proteins in live cells.
In conclusion, m-ANISIDINE is a valuable tool for scientific research, with a wide range of applications in the study of biological processes. Its unique properties make it an important compound for understanding the mechanisms of various biological processes, and it has the potential to lead to the development of new drugs and therapies in the future.
Méthodes De Synthèse
The synthesis of m-ANISIDINE involves the reaction of 4-methoxyaniline with 5-bromopentan-1-ol in the presence of a base catalyst. The resulting product is then treated with sodium hydrosulfide to replace the bromine group with a thiol group, resulting in the formation of m-ANISIDINE.
Applications De Recherche Scientifique
M-ANISIDINE has been widely used in scientific research as a tool to study various biological processes. It has been found to be particularly useful in the study of protein-ligand interactions, as it can be used to label proteins and track their interactions with other molecules. It has also been used in the study of enzyme kinetics and in the development of new drugs.
Propriétés
Numéro CAS |
106270-88-6 |
|---|---|
Nom du produit |
m-ANISIDINE, 4-((5-(METHYLTHIO)PENTYL)OXY)- |
Formule moléculaire |
C13H21NO2S |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
3-methoxy-4-(5-methylsulfanylpentoxy)aniline |
InChI |
InChI=1S/C13H21NO2S/c1-15-13-10-11(14)6-7-12(13)16-8-4-3-5-9-17-2/h6-7,10H,3-5,8-9,14H2,1-2H3 |
Clé InChI |
DBEKNFDHJQPQEI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCSC |
SMILES canonique |
COC1=C(C=CC(=C1)N)OCCCCCSC |
Autres numéros CAS |
106270-88-6 |
Synonymes |
3-methoxy-4-(5-methylsulfanylpentoxy)aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



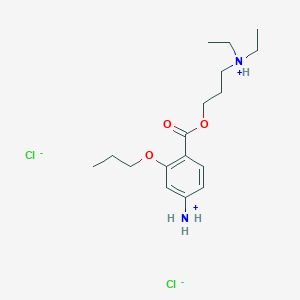
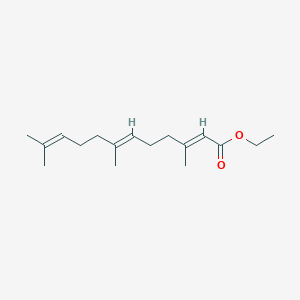
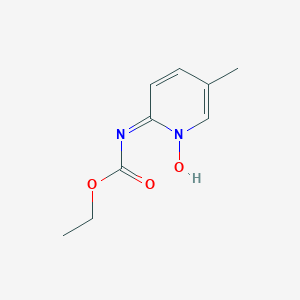
![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)
